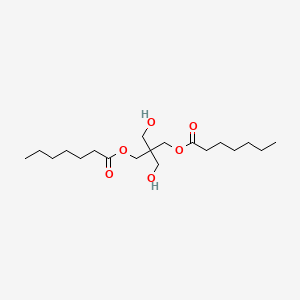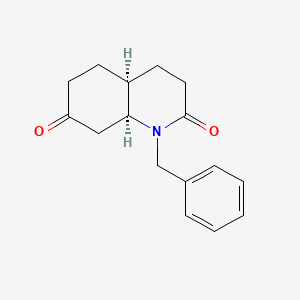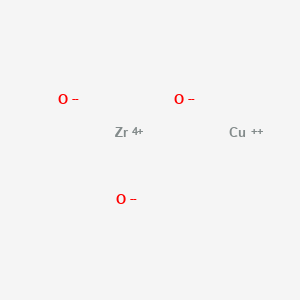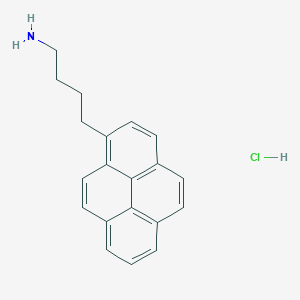![molecular formula C4H2F10Ge B14470100 Bis(difluoromethyl)[bis(trifluoromethyl)]germane CAS No. 65225-92-5](/img/structure/B14470100.png)
Bis(difluoromethyl)[bis(trifluoromethyl)]germane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(difluoromethyl)[bis(trifluoromethyl)]germane is a fluorinated organogermanium compound It is characterized by the presence of both difluoromethyl and trifluoromethyl groups attached to a germanium atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Bis(difluoromethyl)[bis(trifluoromethyl)]germane typically involves the reaction of germanium tetrachloride with difluoromethyl and trifluoromethyl reagents under controlled conditions. One common method includes the use of difluoromethyl lithium and trifluoromethyl lithium reagents in an anhydrous solvent such as tetrahydrofuran. The reaction is carried out at low temperatures to ensure the stability of the intermediates and the final product.
Industrial Production Methods: Industrial production of this compound may involve a similar synthetic route but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products suitable for industrial applications.
Análisis De Reacciones Químicas
Types of Reactions: Bis(difluoromethyl)[bis(trifluoromethyl)]germane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of germanium oxides and fluorinated by-products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of germanium hydrides.
Substitution: The compound can undergo substitution reactions where the fluorine atoms are replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Organolithium or Grignard reagents in anhydrous solvents.
Major Products Formed:
Oxidation: Germanium dioxide and fluorinated organic compounds.
Reduction: Germanium hydrides and difluoromethyl or trifluoromethyl derivatives.
Substitution: Various organogermanium compounds with different functional groups.
Aplicaciones Científicas De Investigación
Bis(difluoromethyl)[bis(trifluoromethyl)]germane has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of fluorinated organogermanium compounds and as a reagent in organic synthesis.
Biology: Investigated for its potential use in the development of fluorinated biomolecules and as a probe in biological studies.
Medicine: Explored for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals with enhanced stability and bioavailability.
Industry: Utilized in the production of advanced materials, including fluorinated polymers and coatings with unique properties such as high thermal stability and chemical resistance.
Mecanismo De Acción
The mechanism of action of Bis(difluoromethyl)[bis(trifluoromethyl)]germane involves its interaction with various molecular targets and pathways. The compound’s fluorinated groups can participate in hydrogen bonding and other non-covalent interactions, influencing the behavior of the molecules it interacts with. Additionally, the germanium atom can form stable complexes with other elements, contributing to the compound’s reactivity and functionality in different applications.
Comparación Con Compuestos Similares
Bis(trifluoromethyl) disulfide: A fluorinated organosulfur compound with similar fluorinated groups but different central atom and properties.
Bis(trifluoromethyl)peroxide: A fluorocarbon derivative used as a radical initiator in polymerization reactions.
Bis(trifluoromethyl) sulphone: A fluorinated compound with applications in organic synthesis and materials science.
Uniqueness: Bis(difluoromethyl)[bis(trifluoromethyl)]germane is unique due to the presence of both difluoromethyl and trifluoromethyl groups attached to a germanium atom. This combination imparts distinct chemical properties, making it valuable in specific applications where other similar compounds may not be as effective.
Propiedades
Número CAS |
65225-92-5 |
|---|---|
Fórmula molecular |
C4H2F10Ge |
Peso molecular |
312.67 g/mol |
Nombre IUPAC |
bis(difluoromethyl)-bis(trifluoromethyl)germane |
InChI |
InChI=1S/C4H2F10Ge/c5-1(6)15(2(7)8,3(9,10)11)4(12,13)14/h1-2H |
Clave InChI |
OCSPPJZSBNYFGA-UHFFFAOYSA-N |
SMILES canónico |
C(F)(F)[Ge](C(F)F)(C(F)(F)F)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6H-Benzo[c]phenothiazine, 5,7-dihydro-](/img/structure/B14470020.png)





![N,N'-(1,4-Phenylene)bis[4-(dimethylamino)benzamide]](/img/structure/B14470057.png)







